1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine
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Overview
Description
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine typically involves the cycloaddition of azides and alkynes, a process known as “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous media . The reaction conditions are generally mild, and the yields are high, making this method highly efficient.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the amine group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various amine derivatives.
Scientific Research Applications
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways . Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-3-yl)cyclopropan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopropan-1-amine: This compound features a tetrazole ring instead of a triazole ring.
Uniqueness: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. The position of the nitrogen atoms in the triazole ring can significantly influence the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C5H8N4 |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C5H8N4/c6-5(1-2-5)4-3-7-9-8-4/h3H,1-2,6H2,(H,7,8,9) |
InChI Key |
PQQVRJYQGLESJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NNN=C2)N |
Origin of Product |
United States |
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